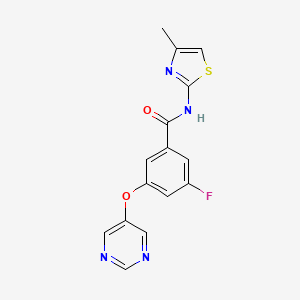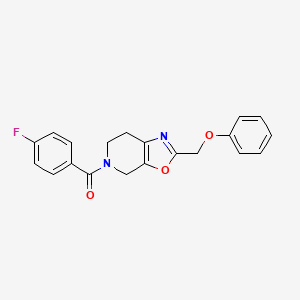![molecular formula C7H8N3NaO5S B611803 sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate CAS No. 1804915-68-1](/img/structure/B611803.png)
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WCK-4234 is a novel diazabicyclooctane compound developed by Wockhardt Ltd. It is primarily known for its potent inhibitory activity against class A, C, and D β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. WCK-4234 is being developed for use in combination with carbapenem antibiotics, such as meropenem, to combat multidrug-resistant Gram-negative bacterial infections .
Preparation Methods
The synthesis of WCK-4234 involves several steps, starting with the preparation of the diazabicyclooctane core structure. The synthetic route typically includes the following steps:
Formation of the diazabicyclooctane core: This involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against β-lactamases.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial production methods for WCK-4234 would involve scaling up these synthetic steps while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures.
Chemical Reactions Analysis
WCK-4234 undergoes several types of chemical reactions, primarily involving its interaction with β-lactamases:
Inhibition of β-lactamases: WCK-4234 binds covalently to the active serine site (S70) of β-lactamases, leading to the formation of an acyl enzyme intermediate and inactivation of the enzyme.
Common reagents used in these reactions include β-lactam antibiotics (such as meropenem) and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions are the inactivated β-lactamase enzymes and the hydrolyzed products of WCK-4234 .
Scientific Research Applications
WCK-4234 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: WCK-4234 is used as a tool compound to study the inhibition of β-lactamases and to develop new β-lactamase inhibitors
Biology: The compound is used in research to understand the mechanisms of bacterial resistance to β-lactam antibiotics and to develop strategies to overcome this resistance
Medicine: WCK-4234 is being developed as a therapeutic agent in combination with carbapenem antibiotics to treat infections caused by multidrug-resistant Gram-negative bacteria
Mechanism of Action
The mechanism of action of WCK-4234 involves its binding to the active serine site (S70) of β-lactamases. This binding leads to the formation of an acyl enzyme intermediate, which inactivates the enzyme and prevents it from hydrolyzing β-lactam antibiotics. This inhibition restores the activity of the antibiotics against β-lactamase-producing bacteria . The molecular targets of WCK-4234 are the β-lactamase enzymes, and the pathways involved include the inhibition of β-lactamase-mediated antibiotic resistance .
Comparison with Similar Compounds
WCK-4234 is unique among diazabicyclooctane compounds due to its expanded activity against class D β-lactamases, including OXA-23 and OXA-51, which are expressed in Acinetobacter baumannii . Similar compounds include:
Avibactam: A diazabicyclooctane compound that inhibits class A and C β-lactamases but has limited activity against class D β-lactamases
Relebactam: Another diazabicyclooctane compound that is effective against class A and C β-lactamases but not against class D β-lactamases
Zidebactam: A diazabicyclooctane compound with activity against class A and C β-lactamases and some activity against class D β-lactamases
WCK-4234’s unique activity profile makes it a valuable addition to the arsenal of β-lactamase inhibitors, particularly for combating infections caused by multidrug-resistant Gram-negative bacteria .
Properties
IUPAC Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWKSOILDDAHI-RIHPBJNCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
![5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide](/img/new.no-structure.jpg)

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
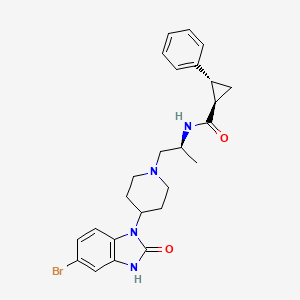
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
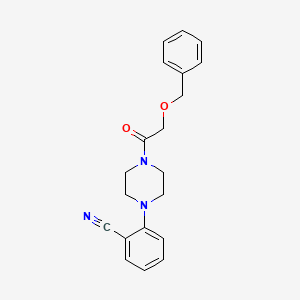

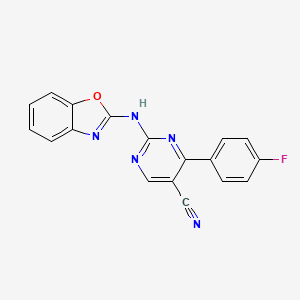
![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
